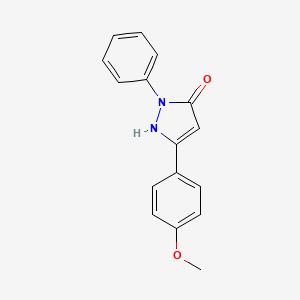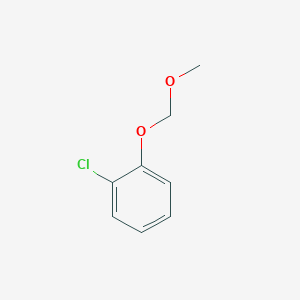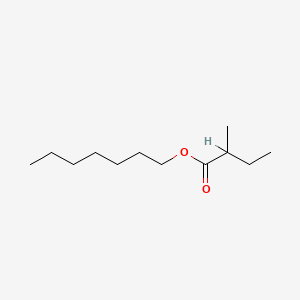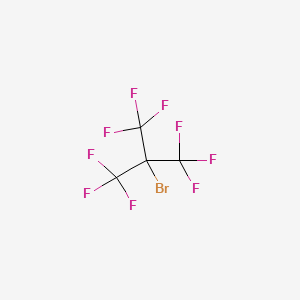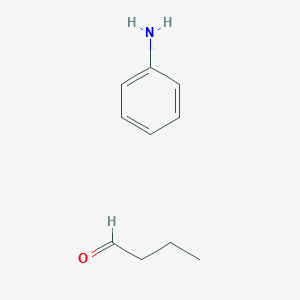
Aniline;butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is identified by the CAS number 68411-20-1 and has the molecular formula C10H15NO . It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanal, reaction products with aniline, typically involves the direct reaction of butanal with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H8O+C6H7N→C10H15NO
Industrial Production Methods
Industrial production of butanal, reaction products with aniline, often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in the presence of a catalyst to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Aniline;butanal, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines and alcohols .
Wissenschaftliche Forschungsanwendungen
Aniline;butanal, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of butanal, reaction products with aniline, involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyraldehyde (Butanal): An aldehyde with the formula C4H8O, used in various chemical syntheses.
Aniline: An aromatic amine with the formula C6H7N, used in the production of dyes, drugs, and polymers.
Uniqueness
Aniline;butanal, is unique due to its specific combination of butanal and aniline, resulting in distinct chemical properties and applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research and industry make it a valuable compound .
Eigenschaften
CAS-Nummer |
68411-20-1 |
|---|---|
Molekularformel |
C10H15NO |
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
aniline;butanal |
InChI |
InChI=1S/C6H7N.C4H8O/c7-6-4-2-1-3-5-6;1-2-3-4-5/h1-5H,7H2;4H,2-3H2,1H3 |
InChI-Schlüssel |
SRGBNANKQPZXFZ-UHFFFAOYSA-N |
SMILES |
CCCC=O.C1=CC=C(C=C1)N |
Kanonische SMILES |
CCCC=O.C1=CC=C(C=C1)N |
| 68411-20-1 9003-37-6 |
|
Physikalische Beschreibung |
Liquid |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


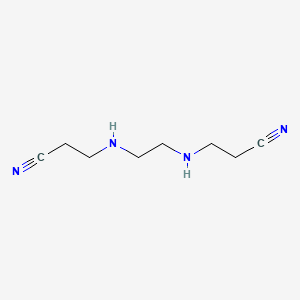

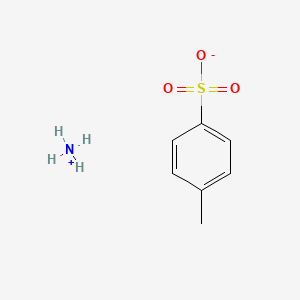


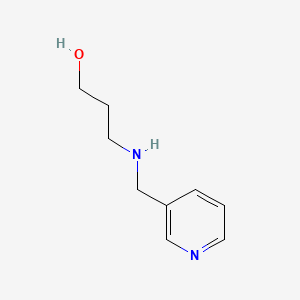
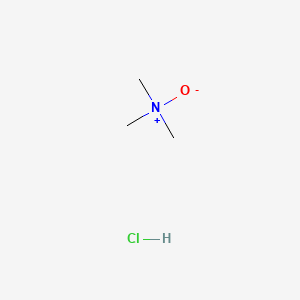

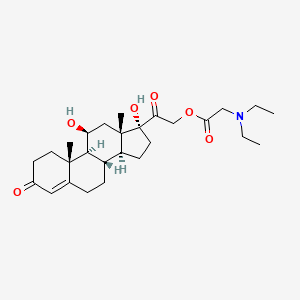
![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)
